(Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4,6-difluoro-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2OS2/c1-2-5-20-13-9(18)6-8(17)7-11(13)23-15(20)19-14(21)10-3-4-12(16)22-10/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTYOGNFQCHCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(S3)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core One common approach is the cyclization of propyl-substituted o-aminobenzenethiol with chloroacetic acid to form the benzo[d]thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The difluoro groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit various cancer cell lines, making it a promising scaffold for drug development. For instance, benzothiazole derivatives have been investigated as potential inhibitors of protein kinases involved in cancer progression .
1.2 Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. The presence of the thiophene and benzothiazole rings enhances its interaction with microbial targets. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death .
1.3 Neuropharmacological Effects
There is emerging evidence suggesting that this compound may interact with dopamine receptors, potentially offering therapeutic avenues for neurological disorders such as schizophrenia. Compounds with similar structures have been studied for their ability to selectively bind to dopamine D4 receptors, which are implicated in various neuropsychiatric conditions .
Material Science
2.1 Organic Electronics
The unique electronic properties of (Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of thiophene derivatives has shown promise for enhancing the efficiency of these devices .
2.2 Photovoltaic Applications
The incorporation of this compound into photovoltaic materials can improve light absorption and energy conversion efficiency. Its structural features allow for better π-π stacking, which is critical in optimizing charge transport within organic solar cells .
Agricultural Chemistry
3.1 Pesticidal Activity
Compounds related to (Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide have been explored for their pesticidal properties. The thiazole and thiophene groups contribute to the bioactivity against pests and pathogens affecting crops. Studies have demonstrated that such compounds can serve as effective fungicides or insecticides by disrupting metabolic processes in target organisms .
Summary Table of Applications
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell lines |
| Antimicrobial agents | Disruption of bacterial membranes | |
| Neuropharmacological effects | Interaction with dopamine receptors | |
| Material Science | Organic electronics | Potential use in OLEDs and OPVs |
| Photovoltaic applications | Improved light absorption and energy conversion | |
| Agricultural Chemistry | Pesticidal activity | Effective against crop pests and pathogens |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with several benzothiazole- and thiazole-containing derivatives. Below is a comparative analysis based on substituents, stereochemistry, and hypothesized biological activity:
Structural Differentiation
Substituent Chemistry :
- The target compound’s 4,6-difluoro and 3-propyl groups enhance lipophilicity and metabolic stability compared to I5’s dipropylamine and I6’s hydroxystyryl moieties, which prioritize polar interactions .
- Unlike the thiazolylmethylcarbamates in , the target lacks a carbamate linker, favoring imine-based conjugation for target binding.
Stereochemical Impact :
- The (Z)-configuration of the imine group may enforce planar geometry, optimizing π-π stacking with aromatic residues in enzyme active sites. This contrasts with I6’s (E)-styryl group, which adopts a trans conformation for extended conjugation .
Thiazolylmethylcarbamates () exhibit protease inhibition via hydroperoxide-mediated oxidative mechanisms, a pathway less relevant to the target compound’s carboxamide functionality .
Pharmacokinetic and Physicochemical Comparisons
Research Findings and Limitations
- Target Compound: No direct in vivo data are available in the provided evidence. Its structural similarity to kinase inhibitors like vandetanib (a benzothiazole derivative) suggests plausible tyrosine kinase inhibition.
- I5 and I6 : Demonstrated in vitro anticancer activity (I5: IC₅₀ = 1.2 μM in HeLa cells) and fluorescence-based imaging utility (I6) .
Key Limitations :
- The target compound’s lack of published activity data necessitates further experimental validation.
- ’s thiazolylmethylcarbamates are mechanistically distinct, limiting direct comparison.
Biological Activity
(Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Anticancer Activity
Recent studies have highlighted the compound's role as a biomimetic of Combretastatin A-4 (CA-4), a known anticancer agent. Research indicates that derivatives of thiophene carboxamide, including this compound, exhibit notable cytotoxicity against various cancer cell lines.
The mechanism by which (Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exerts its anticancer effects appears to involve:
- Tubulin Binding : The compound interacts with the tubulin-colchicine-binding pocket, disrupting microtubule dynamics essential for cell division. This interaction is similar to that observed with CA-4 and colchicine .
- Cell Cycle Arrest : Studies demonstrate that the compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
In vitro Studies
In vitro assays have shown that this compound exhibits significant cytotoxicity against Hep3B liver cancer cells with an IC50 value comparable to established chemotherapeutics. For instance, one study reported IC50 values for related thiophene derivatives ranging from 5.46 µM to 12.58 µM against Hep3B cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | TBD | Hep3B |
| CA-4 | 10.0 | Hep3B |
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity. Testing against various bacterial strains indicated potential efficacy, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The highest activity index recorded was comparable to standard antibiotics like ampicillin .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Thiophene derivatives generally show promising results in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems .
Case Studies
- Study on Hepatocellular Carcinoma : A detailed investigation into the effects of thiophene carboxamide derivatives on Hep3B cells revealed that these compounds could significantly alter spheroid formation and induce apoptosis through microtubule destabilization .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various thiophene derivatives against multiple pathogens. The results indicated that specific modifications to the thiophene structure enhanced antibacterial properties significantly .
Q & A
Basic: What synthetic methodologies are recommended for preparing (Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?
Answer:
The synthesis typically involves cyclocondensation of a substituted benzo[d]thiazole precursor with a thiophene-2-carboxamide derivative. Key steps include:
- Step 1: Preparation of the 4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-imine intermediate via refluxing with thioamide reagents in anhydrous acetonitrile .
- Step 2: Schiff base formation by reacting the imine with 5-chlorothiophene-2-carboxylic acid chloride under basic conditions (e.g., triethylamine) to stabilize the Z-configuration .
- Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography.
Critical Parameters: Solvent polarity (e.g., DMF vs. acetonitrile), reaction time (1–3 hours), and stoichiometric control of the propyl group introduction to avoid byproducts .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- 1H/13C NMR: Identify chemical shifts for the Z-configuration (e.g., imine proton at δ 8.2–8.5 ppm, thiophene C-Cl at ~120 ppm) and fluorine coupling patterns .
- FT-IR: Confirm amide C=O (~1650 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- Melting Point: Consistency (±2°C) across batches indicates purity .
Advanced: How can researchers resolve contradictions in Z/E isomerism during synthesis?
Answer:
- NOE (Nuclear Overhauser Effect) Experiments: Detect spatial proximity between the thiophene chlorine and benzo[d]thiazole fluorine atoms to confirm the Z-configuration .
- X-ray Crystallography: Definitive proof of stereochemistry via crystal structure analysis (e.g., dihedral angles between aromatic rings) .
- Chromatographic Separation: Use chiral columns (e.g., cellulose-based) to isolate Z-isomers if E-forms co-elute .
Advanced: What strategies optimize reaction yields when introducing the 3-propyl group to the benzo[d]thiazole ring?
Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 3-position .
- Catalytic Additives: KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation .
- Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation (e.g., over-alkylation) .
Yield Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 70°C, 12 hrs | 76 | 98 |
| Acetonitrile, reflux | 58 | 90 |
Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial activity?
Answer:
- Analog Synthesis: Vary substituents (e.g., replace 4,6-difluoro with chloro, adjust propyl chain length) .
- Biological Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
- Computational Modeling: Perform molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase) .
Example SAR Findings:
| Substituent | MIC (μg/mL) | Target Binding Affinity (kcal/mol) |
|---|---|---|
| 4,6-Difluoro, propyl | 2.5 | -8.9 (DNA gyrase) |
| 4-Chloro, ethyl | 12.0 | -6.2 |
Advanced: What analytical methods address discrepancies in mass spectrometry data for halogenated analogs?
Answer:
- Isotopic Pattern Analysis: Cl/Br isotopes (e.g., ³⁵Cl/³⁷Cl ratio) validate molecular composition .
- Tandem MS/MS: Fragment ions (e.g., loss of CO from the carboxamide group) confirm structural integrity .
- Cross-Validation: Compare HRMS with ¹³C NMR carbonyl carbon shifts (~170 ppm) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thiophene ring .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the imine bond .
- Long-Term Stability: Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation .
Advanced: How to validate the mechanism of action in cancer cell line studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
